![molecular formula C14H17N3O3S B5508154 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B5508154.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Benzamides, including our compound of interest, have been investigated for their antioxidant activity. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant, free radical scavenging, and metal chelating activity. These properties make them potentially valuable in combating oxidative stress and protecting cells from damage .
Antibacterial Activity
The same benzamide compounds were also evaluated for their in vitro antibacterial activity. Researchers tested them against both gram-positive and gram-negative bacteria. While results varied, certain derivatives showed promising antibacterial effects. Understanding their mechanisms of action could lead to novel antimicrobial agents .
Drug Discovery and Medicinal Applications
Benzamides have a rich history in medicinal chemistry. They have been explored as potential drugs for various conditions, including cancer, hypercholesterolemia, anti-tumor activity, and anti-inflammatory effects. Researchers continue to investigate their pharmacological properties and potential therapeutic applications .
Industrial and Material Science Applications
Beyond medicine, benzamides find use in industrial sectors such as plastics, rubber, paper, and agriculture. Their structural versatility makes them valuable in material science and polymer chemistry. For instance, they can serve as intermediates in the synthesis of other compounds or as components in specialized materials .
Anti-Tauopathies Research
Recent studies have identified benzamide derivatives as potential dual inhibitors of DAPK1 (Death-Associated Protein Kinase 1) and CSF1R (Colony-Stimulating Factor 1 Receptor). These compounds show promise as anti-tauopathies agents, which could be relevant in neurodegenerative disease research .
Rare and Unique Chemicals Collection
Some benzamide derivatives, including our compound, are part of collections provided to early discovery researchers. Their rarity and unique properties make them interesting targets for further investigation .
Wirkmechanismus
Target of Action
The primary targets of 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, also known as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, are DAPK1 and CSF1R . These targets play crucial roles in the development of tauopathies. DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Mode of Action
This compound acts as a dual inhibitor of DAPK1 and CSF1R . It interacts with these targets to inhibit the formation of tau aggregates and neuroinflammation, which are key processes in the development of tauopathies .
Biochemical Pathways
The affected pathways are those involved in the formation of tau aggregates and neuroinflammation. By inhibiting DAPK1 and CSF1R, the compound can potentially halt the progression of tauopathies .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tau aggregate formation and neuroinflammation. This could potentially halt the progression of tauopathies and counteract neuronal death .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-10(19-3)7-11(6-9)20-4/h5-8H,1-4H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHYNYYGRBLWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.